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Compound of Interest

Compound Name: 4-(4'-Carboxyphenyl)piperidine

Cat. No.: B182070 Get Quote

An In-depth Technical Guide on the Core Chemical Properties of 4-(4'-
Carboxyphenyl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(4'-Carboxyphenyl)piperidine is a bifunctional organic molecule featuring a piperidine ring

linked to a benzoic acid moiety. This structure is of significant interest to medicinal chemists

and drug development professionals. The piperidine ring is a prevalent scaffold in numerous

pharmaceuticals due to its favorable pharmacokinetic properties, while the carboxyphenyl

group offers a site for further chemical modification or interaction with biological targets. This

document provides a technical overview of the known chemical properties of 4-(4'-
carboxyphenyl)piperidine, detailed experimental protocols for its characterization, and its

potential role in the drug discovery process.

Chemical and Physical Properties
The experimental determination of many physical properties for 4-(4'-
carboxyphenyl)piperidine has not been widely published. The following table summarizes its

fundamental identifiers and calculated properties.
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Property Value Source

IUPAC Name 4-(Piperidin-4-yl)benzoic acid N/A

CAS Number 196204-01-0 [1][2]

Molecular Formula C12H15NO2 [2]

Molecular Weight 205.25 g/mol [3]

Melting Point Not available N/A

Boiling Point Not available N/A

Solubility

Expected to be soluble in polar

organic solvents and aqueous

bases.[4]

N/A

pKa Not available N/A

The zwitterionic potential of the molecule, containing both a basic piperidine nitrogen and an

acidic carboxylic acid, suggests its solubility is highly dependent on pH.[4] In acidic solutions,

the piperidine nitrogen will be protonated, while in basic solutions, the carboxylic acid will be

deprotonated, both of which would increase aqueous solubility.

Spectroscopic Data
Detailed, experimentally verified spectroscopic data for 4-(4'-carboxyphenyl)piperidine are

not readily available in public databases. The characterization of this compound would rely on

standard spectroscopic techniques as outlined in the experimental protocols below.

Experimental Protocols
The following sections detail standardized laboratory procedures for determining the key

chemical and physical properties of a solid organic compound like 4-(4'-
carboxyphenyl)piperidine.

Melting Point Determination (Capillary Method)
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The melting point is a crucial indicator of a compound's purity.[5] Pure crystalline solids typically

exhibit a sharp melting point range of 0.5-1.0°C.[4][6]

Methodology:

Sample Preparation: Ensure the sample is completely dry and finely powdered using a

mortar and pestle.[5]

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube, sealed

at one end, to a height of about 2-3 mm.[7]

Apparatus Setup: Place the capillary tube into a melting point apparatus (e.g., a Mel-Temp or

DigiMelt instrument).[7][8]

Approximate Determination: Heat the sample rapidly to get a preliminary, approximate

melting range. Allow the apparatus to cool.[6]

Accurate Determination: Begin heating again, but slow the rate to 1-2°C per minute when the

temperature is about 15-20°C below the approximate melting point.[7]

Data Recording: Record the temperature at which the first drop of liquid appears (onset of

melting) and the temperature at which the entire sample becomes a clear liquid (completion

of melting). The range between these two temperatures is the melting point range.[4]

Solubility Determination
A qualitative solubility assessment can provide valuable information about the polarity and

functional groups present in a molecule.[9]

Methodology:

Solvent Selection: Prepare a series of test tubes containing various solvents of differing

polarity (e.g., water, 5% HCl, 5% NaOH, ethanol, dichloromethane, hexane).

Sample Addition: Add approximately 25 mg of the compound to 0.75 mL of each solvent.[10]

Mixing: Vigorously shake or vortex each test tube to ensure thorough mixing.[10]
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Observation: Observe whether the solid dissolves completely. If it does, the compound is

classified as soluble in that solvent. For aqueous solutions, testing the pH can indicate

whether an acidic or basic group is responsible for solubility.[9]

Recording: Record the results as "soluble," "partially soluble," or "insoluble" for each solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are essential for elucidating the molecular structure.

Methodology for ¹H and ¹³C NMR:

Sample Preparation: Dissolve 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C

NMR) in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O)

in a clean, dry NMR tube.[11] The choice of solvent is critical, as the compound must be fully

dissolved.

Filtration: To ensure spectral quality, filter the solution through a small plug of glass wool in a

Pasteur pipette directly into the NMR tube to remove any particulate matter.[12]

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument will be

locked onto the deuterium signal of the solvent and the magnetic field will be shimmed to

optimize homogeneity.

Data Acquisition: Acquire the spectrum using standard instrument parameters. For ¹³C NMR,

a sufficient number of scans must be collected to achieve an adequate signal-to-noise ratio.

[1] A relaxation delay may be necessary to ensure accurate integration, especially for

quaternary carbons.[1][13]

Data Processing: Process the acquired data by applying a Fourier transform, phasing the

spectrum, and performing baseline correction.[1] The spectrum is then calibrated using the

residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[14]
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Methodology (Attenuated Total Reflectance - ATR):

Sample Preparation: Place a small, powdered amount of the dry solid sample directly onto

the ATR crystal of the FTIR spectrometer.

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good

contact between the sample and the crystal.[15]

Background Scan: Run a background spectrum of the empty, clean ATR crystal. This will be

subtracted from the sample spectrum.

Sample Scan: Acquire the IR spectrum of the sample. The typical range is 4000–400 cm⁻¹.

[14]

Data Analysis: Analyze the resulting spectrum, which plots transmittance or absorbance

versus wavenumber. Identify characteristic absorption bands corresponding to the functional

groups (e.g., O-H stretch of the carboxylic acid, N-H stretch of the piperidine, C=O stretch of

the carboxyl group, and C=C stretches of the aromatic ring).

Visualizations
Experimental Characterization Workflow
The following diagram illustrates a standard workflow for the physicochemical and

spectroscopic characterization of a novel chemical compound.
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Figure 1: Experimental Workflow for Compound Characterization
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A standard workflow for the characterization of a synthesized chemical compound.

Role in Drug Discovery Pipeline
Compounds like 4-(4'-carboxyphenyl)piperidine serve as versatile building blocks or

scaffolds in the early stages of drug discovery. The diagram below outlines a simplified drug

discovery process, highlighting where such a molecule would be utilized.
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Figure 2: Role of Scaffolds in a Drug Discovery Pipeline
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A simplified representation of the drug discovery process from scaffold to clinical trials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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